methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate
Description
Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is a synthetic organic compound characterized by a piperidine core substituted with a methyl carboxylate group at position 1 and a formamido-linked 2,5-dimethylfuran-3-yl moiety at position 2. The molecule combines structural features of a heterocyclic amine (piperidine), a furan derivative, and a carbamate ester.
Properties
IUPAC Name |
methyl 4-[[(2,5-dimethylfuran-3-carbonyl)amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-8-13(11(2)21-10)14(18)16-9-12-4-6-17(7-5-12)15(19)20-3/h8,12H,4-7,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDIMWOLBUGYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-{[(2,5-dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{14}H_{20}N_{2}O_{3}
- Molecular Weight : 252.32 g/mol
This compound features a piperidine ring substituted with a formamido group and a dimethylfuran moiety, which are critical for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that piperidine derivatives often exhibit inhibitory effects on enzymes involved in crucial metabolic pathways. For instance, this compound has been studied for its potential as an inhibitor of the MenA enzyme in the menaquinone biosynthetic pathway, which is essential for the survival of Mycobacterium tuberculosis (Mtb) under hypoxic conditions .
Biological Activity and Efficacy
- Antimycobacterial Activity :
- Structure-Activity Relationship (SAR) :
- Pharmacokinetics :
Case Study 1: Inhibition of MenA
A recent study evaluated a series of piperidine derivatives for their ability to inhibit MenA. This compound was among those tested, showcasing significant inhibitory action against Mtb, leading to nearly complete sterilization in combination therapies .
Case Study 2: Synergistic Effects
Research has demonstrated that this compound exhibits synergistic effects when combined with other antitubercular agents targeting different pathways within Mtb. This combination therapy approach enhances overall efficacy and reduces the potential for drug resistance .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Methyl 4-{[(2,5-Dimethylfuran-3-yl)formamido]methyl}piperidine-1-carboxylate | Ethyl 4-{[1-(2,5-Dimethylfuran-3-yl)ethyl]amino}piperidine-1-carboxylate |
|---|---|---|
| Ester Group | Methyl carboxylate (COOCH₃) | Ethyl carboxylate (COOCH₂CH₃) |
| Position 4 Substituent | Formamido-methyl linker attached to 2,5-dimethylfuran-3-yl | Ethylamino linker attached to 2,5-dimethylfuran-3-yl |
| Hydrogen-Bonding Capacity | Higher (amide N-H and carbonyl O) | Lower (secondary amine only) |
| Lipophilicity (Predicted) | Moderate (logP ~1.8–2.2)† | Higher (logP ~2.5–3.0)† |
| Synthetic Complexity | Increased (formamido group requires selective coupling) | Reduced (amine coupling via reductive amination) |
†Predicted using fragment-based methods (e.g., XLogP3).
Key Differences and Implications:
Ester Group : The methyl carboxylate in the target compound may confer lower metabolic stability compared to the ethyl variant, as ethyl esters are generally more resistant to esterase hydrolysis .
In contrast, the ethylamino linker in the analogous compound may prioritize hydrophobic interactions.
Lipophilicity: The ethyl ester and ethylamino groups in the comparator compound likely increase membrane permeability, favoring central nervous system (CNS) penetration, whereas the target compound’s balance of polar and nonpolar features may suit peripheral targets.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s formamido group necessitates precise coupling conditions (e.g., carbodiimide-mediated amide bond formation), whereas the ethylamino variant can be synthesized via simpler reductive amination .
- Biological Data Gap: No experimental data on receptor binding, toxicity, or pharmacokinetics are available for either compound in public databases as of 2024. This limits direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
